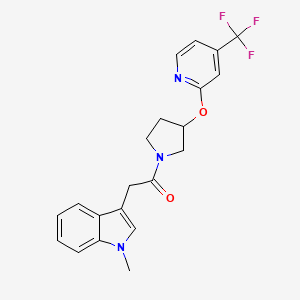
2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20F3N3O2 and its molecular weight is 403.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone , often abbreviated as compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines indole and pyridine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive review of the biological activity of compound A, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical formula:
C20H21F3N2O
The structural components include:
- An indole moiety, which is known for its role in various biological systems.
- A pyrrolidine ring that enhances the compound's ability to interact with biological targets.
- A trifluoromethyl group that may contribute to its lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compound A exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
Compound A has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably:
- FLT3 Inhibition : Studies have demonstrated that derivatives similar to compound A can inhibit FLT3 (Fms-like tyrosine kinase 3), a common target in acute myeloid leukemia (AML). This inhibition leads to reduced cell growth and induction of apoptosis in FLT3-mutated leukemia cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (AML) | 0.5 | FLT3 inhibition, apoptosis induction |
| HL-60 (AML) | 0.8 | Cell cycle arrest at G0/G1 phase |
| HEK-293 (normal) | >10 | Selective toxicity against cancer cells |
Neuropharmacological Effects
Recent studies have explored the neuroprotective properties of compound A:
- Neuroprotection : The compound has been found to protect neuronal cells from oxidative stress-induced apoptosis, potentially through modulation of reactive oxygen species (ROS) levels .
The mechanisms underlying the biological activity of compound A are multifaceted:
- Apoptosis Induction : Compound A triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors such as BCL-2 .
- Cell Cycle Arrest : It causes G0/G1 phase arrest, leading to reduced cell proliferation .
- Signal Transduction Modulation : The compound affects key signaling pathways involved in cell growth and survival, including the ERK and AKT pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of compound A:
Case Study 1: AML Treatment
In a preclinical model using MV4-11 xenografts, treatment with compound A resulted in a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of approximately 67% at optimal dosing levels .
Case Study 2: Neuroprotection in Models of Neurodegeneration
In vitro studies demonstrated that compound A could prevent neuronal cell death induced by amyloid beta peptide aggregates, suggesting its potential use in Alzheimer’s disease models .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-26-12-14(17-4-2-3-5-18(17)26)10-20(28)27-9-7-16(13-27)29-19-11-15(6-8-25-19)21(22,23)24/h2-6,8,11-12,16H,7,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKLXOZFANKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














